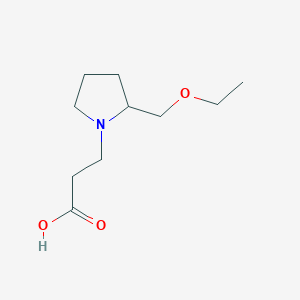

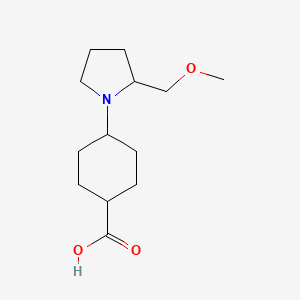

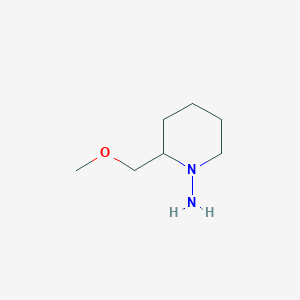

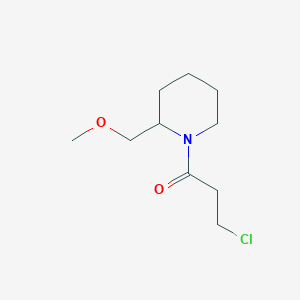

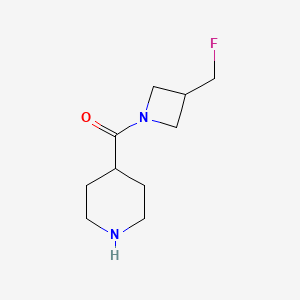

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone

Overview

Description

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Research has explored the contributions of pharmacophoric groups exemplified in several antipsychotic agents, such as arylalkyl substituents, which can improve the potency and selectivity of the binding affinity at D2-like receptors. The synthesis of agents with specific pharmacophoric groups, including 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, indicates that the composite structure of these agents is responsible for their selectivity and potency at D2-like receptors (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution

The interaction of piperidine with nitro-group-containing compounds in the synthesis of aromatic compounds demonstrates the potential for nucleophilic aromatic substitution reactions. Such reactions, not undergoing base catalysis and showing overall second-order kinetics, offer insights into the synthesis and transformation of compounds involving piperidine structures (Pietra & Vitali, 1972).

Asymmetric N-heterocycle Synthesis via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, highlighting their importance in natural products and therapeutically applicable compounds (Philip et al., 2020).

Cytochrome P450 Isoform Selectivity

The selectivity of chemical inhibitors of major human hepatic Cytochrome P450 isoforms plays a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism. This research highlights the importance of understanding the selectivity of inhibitors to predict drug-drug interactions and the metabolism of drugs by specific CYP isoforms (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

- MAGL is the rate-limiting enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of MAGL leads to elevated levels of 2-AG, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMFLOKWZDNEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.